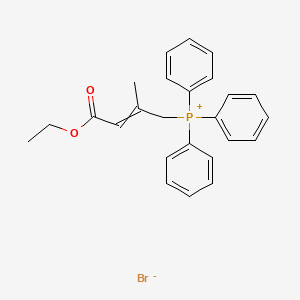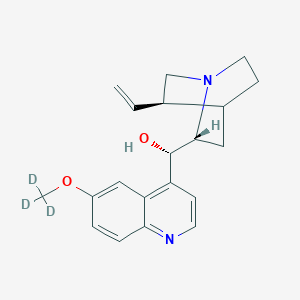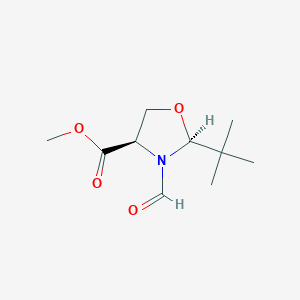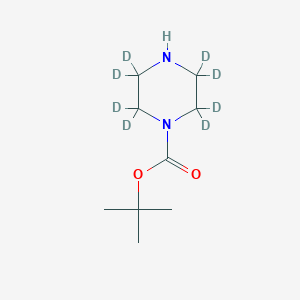
N2-METHYL-2/'-DEOXYGUANOSINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-Methyl-2'-deoxyguanosine (m2dG) is a modified form of the nucleoside 2'-deoxyguanosine (dG) that is found in DNA and RNA. It is an important component of the nucleic acid base pairs and plays a significant role in many biological processes. m2dG is an important part of the structure and function of DNA and RNA, and it has been found to be involved in a variety of cellular activities, including gene expression, transcription, and replication. Additionally, it is involved in the regulation of gene expression, DNA repair, and other cellular processes.
Scientific Research Applications
Detection and Quantification of DNA Adducts
A significant application of N2-methyl-2'-deoxyguanosine in scientific research is in the detection and quantification of DNA adducts. Shields et al. (1990) developed a highly sensitive assay combining high-performance liquid chromatography and 32P-postlabeling for detecting N7-methyl-2'-deoxyguanosine, a closely related adduct, demonstrating the assay's sensitivity to one adduct in 10^7 unmodified 2'-deoxyguanosine bases. This technique enhances the detection of DNA methylated by exogenous alkylating agents, contributing to our understanding of DNA damage and repair mechanisms Shields et al., 1990.
Mechanistic Insights into DNA Adduct Formation
Research has also delved into the mechanisms of DNA adduct formation. Matsuda et al. (2007) investigated the formation of N2-ethylidene-2'-deoxyguanosine, a major DNA adduct induced by acetaldehyde, in the liver DNA of aldehyde dehydrogenase (Aldh)-2-knockout mice. This study highlighted the influence of alcohol consumption and Aldh2 genotype on DNA damage levels, providing crucial insights into the risk factors associated with adduct formation and their potential carcinogenic implications Matsuda et al., 2007.
Synthesis and Biological Implications of N2-Deoxyguanosine Adducts
Another application area is the synthesis and study of biological implications of N2-deoxyguanosine adducts. Stover and Rizzo (2004) achieved the synthesis of the minor N2-adduct of deoxyguanosine, utilizing the Buchwald-Hartwig palladium-catalyzed N-arylation reaction. This synthetic achievement provides a foundation for further biological studies to understand the mutagenic potential of dietary mutagens and their interactions with DNA Stover & Rizzo, 2004.
Influence on DNA Repair Mechanisms
Research by Yasui et al. (2001) explored the miscoding properties of N2-Me-dG, demonstrating its potential to generate G→A transition mutations. This study used a site-specifically modified oligodeoxynucleotide containing N2-Me-dG as the template in primer extension reactions, revealing preferential incorporation of the correct base opposite the lesion along with misincorporation of dTMP. The findings provide valuable insights into how N2-methyl-2'-deoxyguanosine lesions could influence DNA replication fidelity and contribute to mutagenesis Yasui et al., 2001.
Mechanism of Action
Target of Action
N2-Methyl-2’-deoxyguanosine (N2-Me-dG, m2 dG) is a methylated nucleoside base . It primarily targets guanine bases in DNA . These bases are susceptible to N-alkylation by various carcinogens, leading to miscoding and mutagenicity .
Mode of Action
The compound interacts with its targets through a process known as alkylation . This process involves the transfer of an alkyl group from the compound to the guanine bases in DNA . The alkyl group can range in size from methyl to anthracenylmethyl .
Biochemical Pathways
The alkylation of guanine bases by N2-Methyl-2’-deoxyguanosine affects the fidelity of DNA replication . This can lead to miscoding and mutagenicity, disrupting normal cellular processes . The compound is primarily used in the study of DNA damage and repair mechanisms related to alkylation damage .
Result of Action
The primary result of N2-Methyl-2’-deoxyguanosine’s action is DNA damage due to miscoding and mutagenicity . This can lead to various cellular effects, including disruptions in DNA replication and potential cell death .
Action Environment
The action, efficacy, and stability of N2-Methyl-2’-deoxyguanosine can be influenced by various environmental factors These may include the presence of other compounds, the pH of the environment, and the temperature.
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of N2-Methyl-2'-deoxyguanosine involves the protection of the 3'- and 5'-hydroxyl groups of 2-deoxyguanosine followed by selective methylation at the N2 position. The protected intermediate is then deprotected to yield the final product.", "Starting Materials": [ "2-deoxyguanosine", "Methylating agent (e.g. methyl iodide, dimethyl sulfate)", "Protecting groups for 3'- and 5'-hydroxyl groups (e.g. TBDMS, TBDPS, TBS)" ], "Reaction": [ "Protection of 3'- and 5'-hydroxyl groups using TBDMS, TBDPS, or TBS", "Selective methylation of N2 position using methylating agent and appropriate base", "Deprotection of 3'- and 5'-hydroxyl groups using acidic conditions" ] } | |
CAS RN |
19916-77-9 |
Molecular Formula |
C11H15N5O4 |
Molecular Weight |
281.27 |
Origin of Product |
United States |
Q & A
Q1: How does N2-Methyl-2'-deoxyguanosine interact with DNA replication and what are the downstream effects?
A1: N2-Me-dG is a DNA adduct formed by the reaction of formaldehyde with deoxyguanosine. [] This adduct integrates into the DNA sequence and poses a challenge during DNA replication. While the Klenow fragment of Escherichia coli DNA polymerase I can synthesize past this lesion, it causes a slight stall one base before the adduct. [] The primary concern with N2-Me-dG is its miscoding property. While DNA polymerase predominantly incorporates the correct base, cytosine (dCMP), opposite N2-Me-dG, it can also misincorporate thymine (dTMP) at a lower frequency (9.4%). [] This misincorporation can lead to G-->A transition mutations, potentially contributing to the development of diseases like cancer. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one](/img/structure/B1140747.png)
![3-Hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one](/img/structure/B1140748.png)




